molecular formula C10H7Cl2N5O2 B2781389 N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 681271-20-5

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2781389
CAS No.: 681271-20-5
M. Wt: 300.1
InChI Key: AIQAOHKVPCCRFA-UHFFFAOYSA-N
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Description

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a dichlorophenyl group and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichloroaniline and 5-nitropyrimidine-4,6-diamine.

    Coupling Reaction: The 3,5-dichloroaniline is reacted with 5-nitropyrimidine-4,6-diamine under suitable conditions to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-throughput screening and process optimization techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Ammonia, amines, thiols.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Phenyl Derivatives: Nucleophilic substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of a dichlorophenyl group and a nitro group on a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O2/c11-5-1-6(12)3-7(2-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAOHKVPCCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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